

Perifosine clinical trial response rate comparison

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Compound Focus: Perifosine

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Perifosine Clinical Trial Response Data

Cancer Type	Trial Phase / Identifier	Prior Therapies	Response Rate (PR+MR/SD)	Median PFS	Key Findings
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| **Waldenstrom's Macroglobulinemia (WM)** [1] | Phase II (N=37) | Median of 2 | **PR: 11% MR: 24% SD: 54%** | 12.6 months | 35% of patients achieved at least a minimal response (MR); 89% achieved disease control (MR+SD) | | **Renal Cell Carcinoma (RCC)** [2] | Phase II (**Perifosine** 228; N=24) | VEGF-targeted therapy failed | **PR: 4% SD: 46%** | 14.2 weeks | Modest single-agent activity after VEGF therapy failure | | **Renal Cell Carcinoma (RCC)** [2] | Phase II (**Perifosine** 231; N=32 in Group A) | VEGF-targeted therapy failed; no prior mTOR inhibitor | **PR: 10% SD: 32%** | 14 weeks | Activity observed post-VEGF therapy; not superior to available second-line agents |

Key Experimental Protocols from Cited Trials

To interpret the data above, it is helpful to understand the methodologies used in these clinical studies.

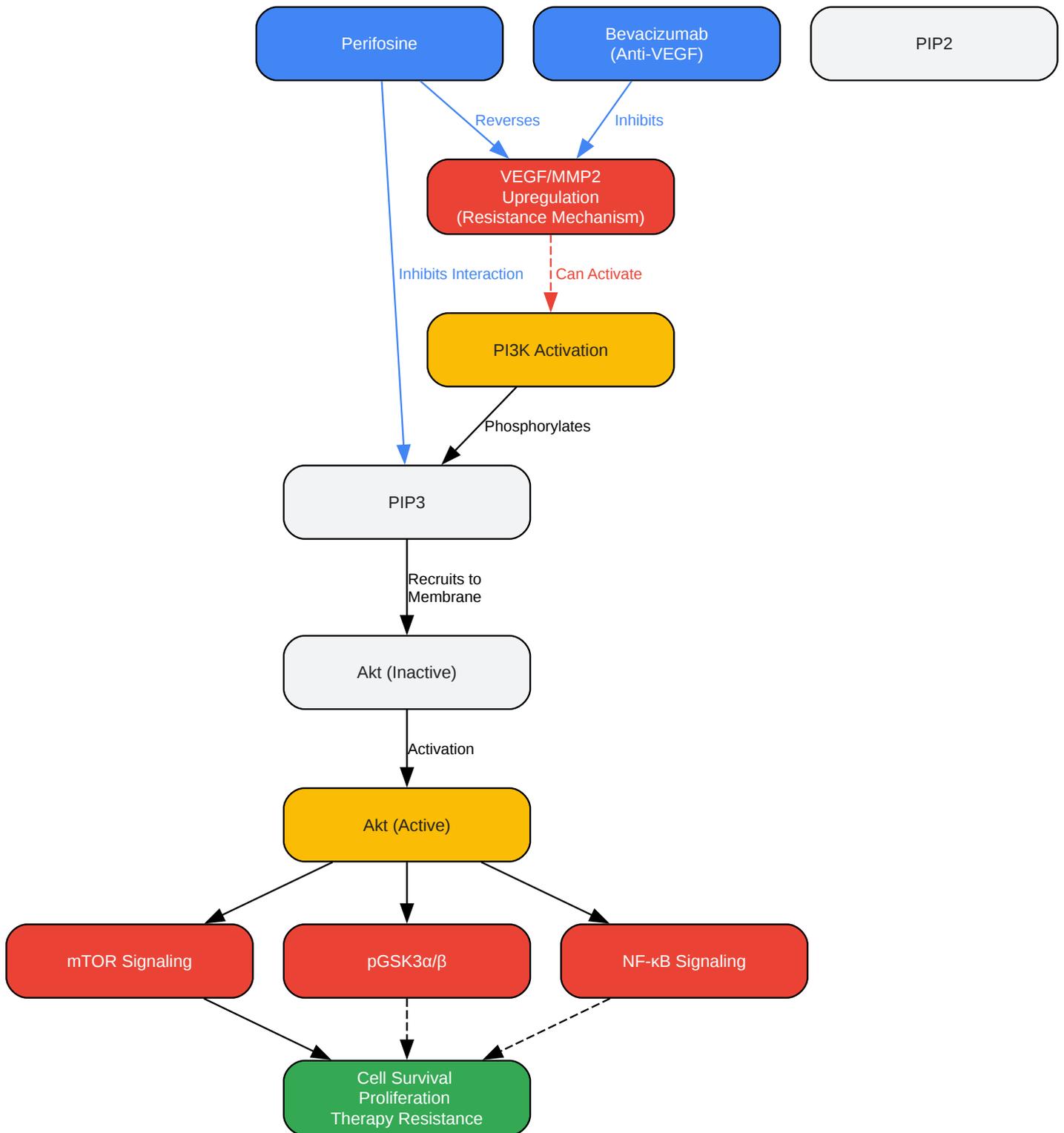
- **Trial Design and Dosing:** The studies for WM and RCC were **open-label, single-arm, Phase II trials** [1] [2]. Patients with confirmed recurrent or refractory disease were enrolled. The standard dose

used was **perifosine 100 mg taken orally once daily** [2]. In the WM trial, treatment continued in 28-day cycles, with patients experiencing clinical benefit allowed to stay on therapy until disease progression [1].

- **Patient Population:** A key inclusion criterion for the RCC trials was documented disease progression following at least one prior **VEGF-targeted therapy** (e.g., sunitinib or sorafenib) [2]. The WM trial enrolled patients with a median of 2 prior lines of therapy [1]. This establishes the studied population as having pre-treated, advanced disease.
- **Efficacy Assessment:** Tumor response was evaluated using standardized criteria. The WM trial used **consensus panel recommendations** specific to that disease [1]. The RCC trials used **RECIST (Response Evaluation Criteria in Solid Tumors)**, with radiographic tumor assessments conducted at predefined intervals (e.g., every 6-12 weeks) [2]. Safety was assessed by monitoring adverse events and grading them according to the **NCI Common Terminology Criteria for Adverse Events (CTCAE)** [1] [2].
- **Translational Pharmacodynamic Analysis:** The WM trial included correlative studies to confirm that **perifosine** was hitting its intended target *in vivo. **They used immunohistochemistry** on patient bone marrow biopsies to show that **perifosine** treatment led to a significant reduction in protein levels of **phospho-GSK3 α / β (pGSK)**, a downstream marker of Akt activity [1]. **Gene expression profiling** also demonstrated that the drug inhibited the **NF-kB signaling pathway** [1].

Mechanism of Action and Rationale for Combination

Perifosine's mechanism and interaction with other pathways provide a rationale for its combination with other agents.



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This diagram illustrates the key signaling pathways and drug interactions discussed in the clinical and preclinical data. **Perifosine** acts by inhibiting the recruitment and activation of Akt. Notably, preclinical evidence suggests a complementary role with anti-angiogenic therapy, where **Perifosine** can counteract a resistance mechanism (Akt/MMP2 upregulation) induced by agents like Bevacizumab [3].

Future Research Directions and Combination Strategies

The collected data points toward specific future applications for **perifosine** rather than standalone development.

- **Rationale for Combination Therapy:** The single-agent activity of **perifosine** is considered modest, leading researchers to conclude it may be more effective in **combination with other active agents** [1] [2]. This is supported by strong preclinical evidence. For instance, in a glioblastoma model, the combination of **perifosine** and bevacizumab was significantly more effective than either drug alone. **Perifosine** was shown to enhance bevacizumab-induced apoptosis and **reverse bevacizumab-induced upregulation of phospho-AKT and MMP2**, a potential resistance mechanism [3].
- **Informed Trial Design:** Future clinical trials can be optimized using the pharmacodynamic insights gained from these studies. Measuring the reduction of **pGSK3 α / β** in patient tumor samples can serve as a validated biomarker to confirm target engagement and help select appropriate biological doses, moving beyond the maximum tolerated dose as the sole endpoint [1] [4].

Safety and Tolerability Profile

Across the clinical trials analyzed, **perifosine** was generally well-tolerated. The most common adverse events were non-hematologic and primarily **low-grade (Grade 1-2)** [1] [2].

- **Most Frequent AEs: Gastrointestinal symptoms**, including nausea and diarrhea, were the most frequently observed toxicities [1] [2].
- **Other Notable AEs:** Other side effects included fatigue, musculoskeletal pain, and in the WM trial, arthritis flare [1].
- **Hematologic Toxicity: Cytopenias** (low blood counts) were reported but were less common, with Grade 3-4 events occurring in about 13% of patients in the WM trial [1].

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